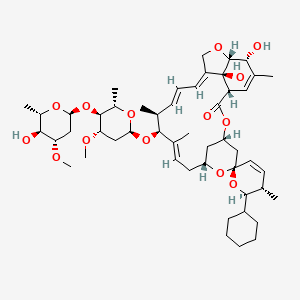

Doramectin, epi-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Doramectin, epi-: is an isomer of doramectin, a macrocyclic lactone belonging to the avermectin family. It is a degradation product formed by the reversible base-catalyzed isomerization of doramectin . Doramectin itself is a broad-spectrum antiparasitic agent used primarily in veterinary medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Doramectin and its related compounds are typically produced through the fermentation of Streptomyces avermitilis, a soil-dwelling actinomycete . The production involves feeding cyclohexanecarboxylic acid to S. avermitilis mutants, which results in the formation of doramectin . The isomerization to epi-doramectin occurs under basic conditions .

Industrial Production Methods: Industrial production of doramectin involves optimizing the fermentation conditions of S. avermitilis to maximize yield. This includes the termination of competing polyketide biosynthetic pathways and overexpression of CoA ligase to provide precursors for polyketide biosynthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Doramectin and its isomers, including epi-doramectin, undergo various chemical reactions such as oxidation, reduction, and substitution. For instance, reaction with alkali produces 2-epi and ∆2,3 isomers .

Common Reagents and Conditions: Common reagents used in these reactions include methanol for dissolving doramectin samples and acetonitrile-water mixtures for chromatographic separation . Basic conditions are used for the isomerization to epi-doramectin .

Major Products: The major products formed from these reactions include various isomers and degradation products of doramectin, such as doramectin aglycone and doramectin monosaccharide .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, doramectin and its isomers are used as model compounds to study the behavior of macrocyclic lactones under different conditions .

Biology: In biology, these compounds are used to study the effects of antiparasitic agents on various organisms, including their neurotoxic effects on parasites .

Medicine: In medicine, doramectin is used as a veterinary drug to treat parasitic infections in livestock . Epi-doramectin, being a degradation product, is primarily used in research to understand the stability and degradation pathways of doramectin .

Industry: In the industry, doramectin is produced on a large scale for use in veterinary medicine. The production process is continuously optimized to increase yield and reduce costs .

Wirkmechanismus

Doramectin exerts its effects by potentiating glutamate-gated chloride ion channels in parasites, leading to increased permeability of chloride ions and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . Epi-doramectin, being a degradation product, shares a similar mechanism of action but is primarily studied for its stability and degradation properties .

Vergleich Mit ähnlichen Verbindungen

Ivermectin: Another avermectin derivative used as an antiparasitic agent.

Abamectin: A naturally occurring avermectin used in veterinary medicine.

Eprinomectin: A semisynthetic avermectin developed for topical use in cattle.

Selamectin: A semisynthetic monosaccharide oxime derivative of doramectin used for parasite control in dogs and cats.

Uniqueness: Epi-doramectin is unique in that it is a degradation product formed under basic conditions, providing insights into the stability and degradation pathways of doramectin . Its study helps in understanding the long-term stability and efficacy of doramectin in various formulations.

Eigenschaften

Molekularformel |

C50H74O14 |

|---|---|

Molekulargewicht |

899.1 g/mol |

IUPAC-Name |

(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37+,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 |

InChI-Schlüssel |

QLFZZSKTJWDQOS-QBFYVVCKSA-N |

Isomerische SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O |

Kanonische SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B14111164.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111192.png)

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14111219.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)